Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a thiophene derivative and introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group. The trifluoroethyl group can be introduced via nucleophilic substitution or other suitable reactions. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the ester group may yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protecting group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)furan-2-carboxylate: Contains a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is unique due to the combination of its functional groups. The Boc protecting group provides stability during synthesis, the trifluoroethyl group enhances metabolic stability, and the thiophene ring offers unique electronic properties.
Properties
Molecular Formula |
C13H16F3NO4S |
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Molecular Weight |
339.33 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H16F3NO4S/c1-12(2,3)21-11(19)17-8-5-7(6-13(14,15)16)22-9(8)10(18)20-4/h5H,6H2,1-4H3,(H,17,19) |
InChI Key |
YLWCJRDPMUERQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)CC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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